molecular formula C2Cl3NO B1582738 Trichloromethyl isocyanate CAS No. 30121-98-3

Trichloromethyl isocyanate

Cat. No. B1582738
CAS RN: 30121-98-3
M. Wt: 160.38 g/mol
InChI Key: OXBFBRZWBIXFGO-UHFFFAOYSA-N
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Description

Trichloromethyl isocyanate is a chemical compound with the molecular formula C2Cl3NO . It is used as a reactant in the synthesis of various derivatives such as trisubstituted alkanoates, lactone derivatives, urea, and thiourea derivatives of 15-membered azalides for use as antimalarial chemotherapeutics .


Synthesis Analysis

Trichloromethyl isocyanate is involved in the synthesis of various compounds. For instance, it has been used in the derivatization of carboxy end functional poly(methylmethacrylate) or amino end function polystyrene . Alkyl isocyanates are prepared in good to excellent yields by treatment of alcohols, thiols, and trimethylsilyl ethers with triphenylphosphine/2,3-dichloro-5,6-dicyanobenzoquinone/Bu4NOCN in acetonitrile .


Molecular Structure Analysis

The Trichloromethyl isocyanate molecule contains a total of 6 bonds. There are 6 non-H bonds, 2 multiple bonds, 2 double bonds, and 1 isocyanate (aliphatic) .


Chemical Reactions Analysis

Trichloromethyl isocyanate is involved in various chemical reactions. For instance, it has been used in the synthesis of trisubstituted alkanoates or lactone derivatives, urea and thiourea derivatives of 15-membered azalides for use as antimalarial chemotherapeutics . The reactions between substituted isocyanates (RNCO) and other small molecules (e.g. water, alcohols, and amines) are of significant industrial importance, particularly for the development of novel polyurethanes and other useful polymers .

Scientific Research Applications

Catalysis and Synthesis

  • Oxidation of Isonitriles to Isocyanates : A study by Le & Ganem (2011) explored a method for the oxidation of isonitriles to isocyanates using sulfoxides, catalyzed by trifluoroacetic anhydride. This reaction, involving DMSO as the oxidant, produces isocyanates that can be directly used or isolated in high purity.

  • Conversion of Trichloroacetamide to Carbamates : Nishikawa et al. (2006) described a process where trichloroacetamide is converted to isocyanate, subsequently captured by alcohols in the presence of copper chloride, yielding carbamates (Nishikawa et al., 2006).

  • Synthesis of Dichlorophenyl Isocyanate : Feng Gui-ron (2014) studied the synthesis of 2,4-dichlorophenyl isocyanate from double(trichloromethyl)carbonate, analyzing the effect of reaction conditions on the synthesis process (Feng Gui-ron, 2014).

  • Synthesis of Phenyl Isocyanates : A research by Qiang (2008) demonstrated the production of substituted phenyl isocyanates using bis(trichloromethyl)carbonate, highlighting the factors influencing the yield (Qiang, 2008).

Chemical Analysis and Structural Studies

  • Structural Analysis of Trichloromethyl Thiocyanate : Berrueta Martínez et al. (2016) focused on the structural study of trichloromethyl thiocyanate in gas and crystal phases, using gas electron diffraction and X-ray diffraction. The study revealed important structural details, including bond lengths and angles (Berrueta Martínez et al., 2016).

  • Vibrational Spectra of Trichloromethylsulfonyl Isocyanate : Badawi et al. (2001) investigated the conformational stability and structure of trichloromethylsulfonyl isocyanate using ab initio calculations, providing insights into the vibrational frequencies and potential energy distributions of the molecule (Badawi et al., 2001).

Applications in Material Science

  • Isocyanate-based Polyimide Foams : A study by Sun Gaohui et al. (2015) explored the effects of additives on the thermal stability, cellular structure, and fire resistance of isocyanate-based polyimide foams, providing valuable insights for material science applications (Sun Gaohui et al., 2015).

  • Nanoporous Polyurea from Triisocyanate and Boric Acid : Leventis et al. (2016) reported the reaction of isocyanates with mineral acids, leading to the production of nanoporous polyurea networks, a significant finding in the field of materials chemistry (Leventis et al., 2016).

Environmental and Health Studies

  • Formation Mechanisms of Trichloromethyl Compounds : Breider & Albers (2015) conducted a critical review on the mechanisms involved in the formation of natural trichloromethyl compounds, contributing to our understanding of these compounds in the terrestrial environment (Breider & Albers, 2015).

  • Total Reactive Isocyanate Group Measurement : McConnachie & Johnson (2023) commented on the measurement of total reactive isocyanate groups, discussing the significance of this metric in occupational health and safety (McConnachie & Johnson, 2023).

Safety And Hazards

Isocyanates, including Trichloromethyl isocyanate, are powerful irritants to the mucous membranes of the eyes and gastrointestinal and respiratory tracts. Direct skin contact can also cause marked inflammation. Isocyanates can also sensitize workers, making them subject to severe asthma attacks if they are exposed again .

properties

IUPAC Name

trichloro(isocyanato)methane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2Cl3NO/c3-2(4,5)6-1-7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXBFBRZWBIXFGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=NC(Cl)(Cl)Cl)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2Cl3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40342254
Record name Trichloromethyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40342254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Trichloromethyl isocyanate

CAS RN

30121-98-3
Record name Trichloromethyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40342254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Trichloromethyl Isocyanate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Trichloromethyl isocyanate
Reactant of Route 2
Trichloromethyl isocyanate
Reactant of Route 3
Reactant of Route 3
Trichloromethyl isocyanate
Reactant of Route 4
Reactant of Route 4
Trichloromethyl isocyanate
Reactant of Route 5
Trichloromethyl isocyanate
Reactant of Route 6
Trichloromethyl isocyanate

Citations

For This Compound
41
Citations
EA Romanenko - Russian Journal of General Chemistry, 2001 - Springer
… Analogous procedure converts trichloromethyl isocyanate IIIa to a highly energetic structure Cl3Cl3C(Cl)NCO (cf. with the structure H2C3Cl3H obtained by higher level computations [15…
Number of citations: 5 link.springer.com
EA Romanenko - Theoretical and Experimental Chemistry, 1998 - Springer
… The phase transformations of two polymorphic modifications of Nchlorocarbonyt dichloride, which is a stable iminocarbonyl form of trichloromethyl isocyanate with small conformational …
Number of citations: 1 link.springer.com
NV Mel'nichenko, MV Vovk - Russian Journal of Organic Chemistry, 2012 - Springer
… of aryl trifluoromethyl ketone imines at the nitrogen atom occurs under mild conditions only by the action of highly electrophilic reagents, such as trichloromethyl isocyanate [1], 1-aryl-1-…
Number of citations: 4 link.springer.com
VI Gorbatenko, LI Samarai - Synthesis, 1980 - thieme-connect.com
… Trichloromethyl Isocyanate“: To a vigorously stirred solution of sodium azide (104 g. 1.6 mol) in water (250 ml) is added dropwise a solution of trichloroacetyl chloride (236.4 g, 1.3 mol) …
Number of citations: 40 www.thieme-connect.com
CH Bamsford, IP Middleton, KG Ai‐Lamee… - British polymer …, 1987 - Wiley Online Library
… The overall reactions are exemplified in Scheme 1 with trichloromethyl isocyanate. M represents a monomer polymerizable by free radicals. …
Number of citations: 23 onlinelibrary.wiley.com
D Klapstein, WM Nau - Journal of molecular structure, 1994 - Elsevier
… However, there is information available for a chlorine exchange occurring in trichloromethyl isocyanate, a compound which formally can be derived from chlorocarbonyl isocyanate by …
Number of citations: 12 www.sciencedirect.com
R Kumar, V Sharma, S Banerjee, K Vanka… - Chemical …, 2023 - pubs.rsc.org
… It is of note here that the methodology does not work for substrates like trichloromethyl isocyanate and trimethylsilyl isocyanate. To confirm whether hidden boron catalysis is taking …
Number of citations: 4 pubs.rsc.org
KRM Vidts, FE Du Prez - European polymer journal, 2006 - Elsevier
… The purity of the MeOPEG was determined by 1 H NMR after reaction with trichloromethyl isocyanate (TAIC). This reagent transforms the hydroxyl end group into a trichloroacetyl …
Number of citations: 48 www.sciencedirect.com
G Moad, YK Chong, A Postma, E Rizzardo, SH Thang - Polymer, 2005 - Elsevier
This paper provides an overview and discusses some recent developments in radical polymerization with reversible addition–fragmentation chain transfer (RAFT polymerization). …
Number of citations: 992 www.sciencedirect.com
B Ameduri, B Boutevin, GK Kostov, P Petrova - Journal of fluorine chemistry, 1999 - Elsevier
… In addition, the signals ascribed to both CH 2 OH and OH groups underwent a low field shift when two drops of trichloromethyl isocyanate were added in the NMR tube, as previously …
Number of citations: 23 www.sciencedirect.com

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